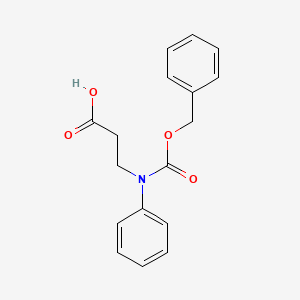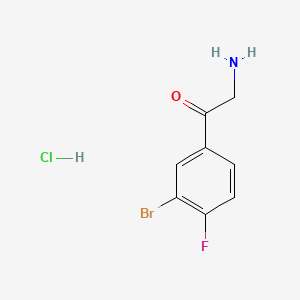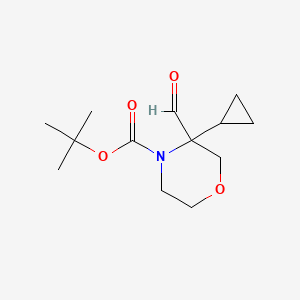
3-(((Benzyloxy)carbonyl)(phenyl)amino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((Benzyloxy)carbonyl)(phenyl)amino)propanoic acid is an organic compound with the molecular formula C19H21NO4. It is a derivative of propanoic acid, featuring a benzyloxycarbonyl group and a phenylamino group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Benzyloxy)carbonyl)(phenyl)amino)propanoic acid typically involves the reaction of benzyloxycarbonyl chloride with phenylalanine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(((Benzyloxy)carbonyl)(phenyl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a hydroxyl group.
Substitution: The phenylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols or amines.
Substitution: Results in the formation of new amides or esters.
Applications De Recherche Scientifique
3-(((Benzyloxy)carbonyl)(phenyl)amino)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(((Benzyloxy)carbonyl)(phenyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, while the phenylamino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(((Benzyloxy)carbonyl)(phenethyl)amino)propanoic acid: Similar structure but with a phenethyl group instead of a phenyl group.
3-(Benzyloxy)propanoic acid: Lacks the phenylamino group.
3-phenylpropanoic acid: Lacks the benzyloxycarbonyl group .
Uniqueness
3-(((Benzyloxy)carbonyl)(phenyl)amino)propanoic acid is unique due to the presence of both the benzyloxycarbonyl and phenylamino groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H17NO4 |
|---|---|
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
3-(N-phenylmethoxycarbonylanilino)propanoic acid |
InChI |
InChI=1S/C17H17NO4/c19-16(20)11-12-18(15-9-5-2-6-10-15)17(21)22-13-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,19,20) |
Clé InChI |
NMTDTUNUFJSZNQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)N(CCC(=O)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Fluoro-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B13507282.png)

![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide hydrochloride](/img/structure/B13507294.png)


![tert-butyl 4-chloro-5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13507303.png)

![[2-(Aminomethyl)-2-ethylbutyl]dimethylamine](/img/structure/B13507309.png)


![1-Oxa-8-azaspiro[4.5]decan-2-ylmethanamine](/img/structure/B13507331.png)



